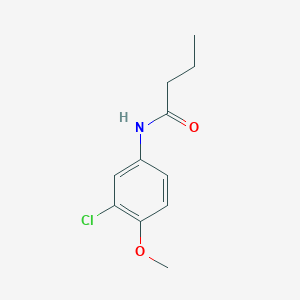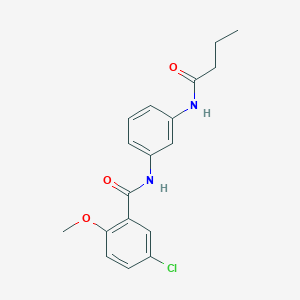![molecular formula C16H17NO7S B245161 (4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid](/img/structure/B245161.png)
(4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid, also known as DASPA, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications.
作用机制
The mechanism of action of (4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid is not fully understood, but it is believed to act through multiple pathways. In cancer cells, (4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid induces apoptosis by activating caspase enzymes and inhibiting anti-apoptotic proteins. In cardiovascular cells, (4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid reduces inflammation by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress by increasing antioxidant enzymes. In neuronal cells, (4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid reduces neuronal damage by inhibiting the production of reactive oxygen species and reducing inflammation.
Biochemical and Physiological Effects:
(4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of inflammation, and improvement of cognitive function. (4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid has also been shown to have a protective effect on the heart by reducing oxidative stress and improving cardiac function.
实验室实验的优点和局限性
One of the main advantages of using (4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid in lab experiments is its potential use in various scientific research applications. (4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid has also been found to have low toxicity levels, making it a safer option for research studies. However, one limitation of using (4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid is its limited solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for research on (4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid, including exploring its potential use in combination with other drugs for cancer treatment, investigating its effects on other cardiovascular diseases, and further understanding its mechanism of action in neuronal cells. Additionally, research can be conducted to improve the solubility of (4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid in water, making it easier to use in lab experiments.
In conclusion, (4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid is a promising chemical compound that has potential use in various scientific research applications. Its mechanism of action and biochemical and physiological effects make it an interesting subject for further research. With continued research, (4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid may prove to be a valuable tool in the fight against cancer, cardiovascular disease, and neurological disorders.
合成方法
The synthesis of (4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid involves a multi-step process that includes the reaction of 2,5-dimethoxyaniline with p-toluenesulfonyl chloride to form 2,5-dimethoxy-N-(4-methylbenzenesulfonyl)aniline. This compound is then reacted with sodium hydroxide and 4-chlorophenoxyacetic acid to form (4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid.
科学研究应用
(4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid has been found to have potential use in various scientific research applications, including cancer research, cardiovascular research, and neuroscience research. In cancer research, (4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In cardiovascular research, (4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid has been found to have a protective effect on the heart by reducing inflammation and oxidative stress. In neuroscience research, (4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid has been shown to have a neuroprotective effect by reducing neuronal damage and improving cognitive function.
属性
分子式 |
C16H17NO7S |
|---|---|
分子量 |
367.4 g/mol |
IUPAC 名称 |
2-[4-[(2,5-dimethoxyphenyl)sulfonylamino]phenoxy]acetic acid |
InChI |
InChI=1S/C16H17NO7S/c1-22-13-7-8-14(23-2)15(9-13)25(20,21)17-11-3-5-12(6-4-11)24-10-16(18)19/h3-9,17H,10H2,1-2H3,(H,18,19) |
InChI 键 |
VOGLYNZFYACBFP-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)OCC(=O)O |
规范 SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)OCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B245078.png)



![N-[4-(butanoylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B245083.png)
![N-(4-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B245084.png)
![N-[4-(butyrylamino)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B245085.png)
![N-[3-[[2-(3,4-dimethylphenoxy)acetyl]amino]phenyl]butanamide](/img/structure/B245088.png)

![N-[3-(propanoylamino)phenyl]-4-propoxybenzamide](/img/structure/B245090.png)
![2,4-dichloro-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B245092.png)
![3-methyl-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B245094.png)
![3-chloro-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B245096.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B245100.png)